molecular formula C25H25N3O2S B15024254 (5Z)-2-[4-(hexyloxy)phenyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-[4-(hexyloxy)phenyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15024254
M. Wt: 431.6 g/mol
InChI Key: OJCWMOXLFSMRIM-IKVHAALSSA-N
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Description

(5Z)-2-[4-(hexyloxy)phenyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused to a triazole ring, and is substituted with a hexyloxyphenyl group and a phenylprop-2-en-1-ylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[4-(hexyloxy)phenyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps One common synthetic route starts with the preparation of the thiazole ring, followed by the formation of the triazole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles may be applied to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[4-(hexyloxy)phenyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced derivatives with altered chemical properties.

Scientific Research Applications

(5Z)-2-[4-(hexyloxy)phenyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials with unique properties, such as improved conductivity or stability.

Mechanism of Action

The mechanism of action of (5Z)-2-[4-(hexyloxy)phenyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolotriazoles with different substituents, such as:

  • (5Z)-2-[4-(methoxy)phenyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-2-[4-(ethoxy)phenyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5Z)-2-[4-(hexyloxy)phenyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substituents, which confer distinct chemical and biological properties. These properties may include enhanced stability, improved binding affinity to targets, and unique reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H25N3O2S

Molecular Weight

431.6 g/mol

IUPAC Name

(5Z)-2-(4-hexoxyphenyl)-5-[(E)-3-phenylprop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H25N3O2S/c1-2-3-4-8-18-30-21-16-14-20(15-17-21)23-26-25-28(27-23)24(29)22(31-25)13-9-12-19-10-6-5-7-11-19/h5-7,9-17H,2-4,8,18H2,1H3/b12-9+,22-13-

InChI Key

OJCWMOXLFSMRIM-IKVHAALSSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C=C/C4=CC=CC=C4)/SC3=N2

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC=CC4=CC=CC=C4)SC3=N2

Origin of Product

United States

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